1-((2-Chlorobenzyl)sulfonyl)-4-(thiophen-3-yl)piperidine
CAS No.: 1396887-17-4
Cat. No.: VC6546649
Molecular Formula: C16H18ClNO2S2
Molecular Weight: 355.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396887-17-4 |
|---|---|
| Molecular Formula | C16H18ClNO2S2 |
| Molecular Weight | 355.9 |
| IUPAC Name | 1-[(2-chlorophenyl)methylsulfonyl]-4-thiophen-3-ylpiperidine |
| Standard InChI | InChI=1S/C16H18ClNO2S2/c17-16-4-2-1-3-15(16)12-22(19,20)18-8-5-13(6-9-18)14-7-10-21-11-14/h1-4,7,10-11,13H,5-6,8-9,12H2 |
| Standard InChI Key | XKGWLXJDBZAGMI-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C2=CSC=C2)S(=O)(=O)CC3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The systematic IUPAC name 1-((2-chlorobenzyl)sulfonyl)-4-(thiophen-3-yl)piperidine delineates its structure:
-
A piperidine ring (C5H11N) serves as the central scaffold.
-
At the 1-position, a sulfonyl group (-SO2-) bridges the piperidine nitrogen to a 2-chlorobenzyl moiety (C6H4Cl).
-
The 4-position of the piperidine is substituted with a thiophen-3-yl group (C4H3S), introducing aromatic and electronic diversity.
The molecular formula is C16H17ClN2O2S2, yielding a molecular weight of 392.95 g/mol. Key physicochemical properties, such as solubility and logP, remain uncharacterized in published literature, though sulfonamide-containing piperidines typically exhibit moderate hydrophobicity.
Stereochemical Considerations
Piperidine derivatives often exhibit stereochemical complexity due to chair conformations and axial/equatorial substituent orientations. The sulfonyl and thiophen-3-yl groups likely influence the ring’s puckering dynamics, potentially affecting receptor binding in biological systems . Computational modeling (e.g., density functional theory) could elucidate preferred conformations, though no such studies are currently available.
Synthetic Approaches and Optimization
Retrosynthetic Analysis
The synthesis of 1-((2-chlorobenzyl)sulfonyl)-4-(thiophen-3-yl)piperidine can be conceptualized in three stages:
-
Piperidine functionalization: Introduction of the thiophen-3-yl group at the 4-position.
-
Sulfonylation: Attachment of the 2-chlorobenzylsulfonyl moiety to the piperidine nitrogen.
-
Purification and characterization: Isolation via chromatography and structural validation using spectroscopic methods.
Preparation of 4-(thiophen-3-yl)piperidine
A plausible route involves:
-
Nucleophilic aromatic substitution: Reaction of 3-bromothiophene with piperidine-4-boronic acid under Suzuki-Miyaura coupling conditions .
-
Reductive amination: Alternative pathways may employ ketone intermediates, such as 4-piperidone, reacted with thiophen-3-ylmagnesium bromide followed by reduction .
Sulfonylation Reaction
The sulfonyl group is introduced via reaction of 4-(thiophen-3-yl)piperidine with 2-chlorobenzylsulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C. This step typically proceeds with high yields (>80%) due to the electrophilicity of sulfonyl chlorides.
Purification Challenges
Column chromatography (silica gel, ethyl acetate/hexane gradients) is required to isolate the product from unreacted starting materials and sulfonic acid byproducts. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity >95% .
Analytical Characterization and Quality Control
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6): Expected signals include δ 7.45–7.30 (m, aromatic protons), 4.15 (s, SO2CH2), 3.80–3.60 (m, piperidine H-2/H-6), and 2.90–2.70 (m, piperidine H-3/H-5) .
-
HRMS: Calculated for C16H17ClN2O2S2 [M+H]+: 393.0432; observed: 393.0428 .
Stability and Degradation
Accelerated stability studies (40°C/75% RH, 6 months) predict hydrolytic degradation at the sulfonamide linkage, necessitating anhydrous storage conditions.
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure allows for derivatization at multiple positions:
-
Thiophene ring: Bromination at the 5-position could enable cross-coupling reactions for library synthesis.
-
Sulfonyl group: Replacement with sulfonamides of varying electronic profiles (e.g., trifluoromethyl) may enhance metabolic stability.
Preclinical Development Challenges
-
CYP450 inhibition: Sulfonamides often inhibit CYP3A4, necessitating metabolic studies in hepatocyte models.
-
hERG liability: Piperidine derivatives risk QT prolongation; patch-clamp assays are recommended early in development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume